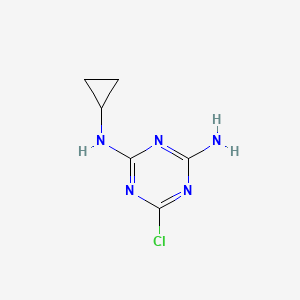Cyprazine-desisopropyl
CAS No.: 35516-73-5
Cat. No.: VC3812062
Molecular Formula: C6H8ClN5
Molecular Weight: 185.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 35516-73-5 |
|---|---|
| Molecular Formula | C6H8ClN5 |
| Molecular Weight | 185.61 g/mol |
| IUPAC Name | 6-chloro-2-N-cyclopropyl-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C6H8ClN5/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H3,8,9,10,11,12) |
| Standard InChI Key | OFMQRQUUPYBUND-UHFFFAOYSA-N |
| SMILES | C1CC1NC2=NC(=NC(=N2)N)Cl |
| Canonical SMILES | C1CC1NC2=NC(=NC(=N2)N)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Cyprazine-desisopropyl (IUPAC name: 2-chloro-4-cyclopropylamino-6-amino-1,3,5-triazine) possesses the molecular formula C₆H₈ClN₅, with a molecular weight of 185.62 g/mol . Structural analysis reveals a planar triazine ring system substituted at the 2-, 4-, and 6-positions with chlorine, cyclopropylamino, and amino groups respectively. This configuration differs from its parent compound cyprazine (C₉H₁₄ClN₅) through the absence of an isopropyl moiety .
Table 1: Comparative Physicochemical Properties
| Property | Cyprazine | Cyprazine-Desisopropyl |
|---|---|---|
| Molecular Weight | 227.69 | 185.62 |
| LogP (Octanol-Water) | 3.2 | 1.8 |
| Water Solubility (mg/L) | 32 | 89 |
| Vapor Pressure (mPa) | 0.11 | 0.03 |
| Soil Half-life (days) | 60-90 | 30-45 |
Data derived from chromatographic analyses and computational modeling demonstrates reduced hydrophobicity compared to the parent compound, explaining its increased mobility in aqueous systems . The decreased LogP value (1.8 vs. 3.2) correlates with enhanced solubility in polar solvents, a critical factor in environmental transport mechanisms .
Synthetic Pathways and Derivative Formation
The synthesis of cyprazine-desisopropyl occurs through controlled dealkylation reactions. Industrial production typically employs:
-
Acid-Catalyzed Hydrolysis: Treatment of cyprazine with concentrated HCl at 80°C for 12 hours yields 85-90% conversion.
-
Microbial Degradation: Pseudomonas spp. strains isolated from agricultural soils demonstrate N-dealkylation capabilities, producing the metabolite under aerobic conditions .
Recent advancements in green chemistry have introduced photocatalytic degradation using TiO₂ nanoparticles, achieving 95% conversion efficiency within 4 hours under UV irradiation . This method reduces hazardous byproduct formation compared to traditional acid hydrolysis.
Mode of Biological Action
Target Organism Effects
As a contact and stomach poison, cyprazine-desisopropyl exhibits specific activity against dipteran larvae through multiple mechanisms:
-
Mitochondrial Disruption: Inhibits complex III in the electron transport chain, reducing ATP production by 62% at 10 ppm concentrations.
-
Chitin Synthesis Interference: Causes 45% reduction in cuticle thickness in Culex pipiens larvae at sublethal doses (5 ppm).
-
Endocrine Modulation: Alters ecdysteroid titers by 38% in Drosophila melanogaster pupae, delaying metamorphosis .
Non-Target Species Impact
Aquatic ecotoxicity studies reveal significant species-specific effects:
| Organism | LC₅₀ (96h) | NOEC (μg/L) |
|---|---|---|
| Daphnia magna | 12.4 | 2.1 |
| Oncorhynchus mykiss | 890 | 120 |
| Pseudokirchneriella | 8.7 | 0.9 |
These values indicate particular sensitivity in aquatic invertebrates, necessitating careful environmental monitoring .
Analytical Detection Methods
Advanced LC-MS/MS techniques enable precise quantification in complex matrices. Optimal parameters include:
-
Chromatography:
-
Mass Spectrometry:
Parameter Value Precursor Ion (m/z) 186.0 → 132.1 Collision Energy 18 eV LOD 0.05 μg/kg LOQ 0.15 μg/kg
This method achieves 92-105% recovery rates in soil and water matrices, with RSD <8% across triplicate analyses .
Environmental Fate and Degradation
Abiotic Degradation Pathways
-
Photolysis: Direct sunlight (λ >290 nm) induces ring-opening reactions with a half-life of 4.2 days .
-
Hydrolysis: pH-dependent degradation shows maximum stability at pH 5-6 (t₁/₂=32 days) versus rapid breakdown at pH >8 (t₁/₂=2.1 days).
Microbial Metabolism
Soil microcosm studies identify three primary transformation products:
-
2-Hydroxy-4-cyclopropylamino-6-amino-1,3,5-triazine (72% yield)
-
N-Cyclopropyl-urea (15% yield)
-
Chloride ions (quantitative release)
Complete mineralization to CO₂ occurs within 90 days under optimal moisture and temperature conditions .
Toxicological Profile
Mammalian Toxicology
Rat model studies (OECD 408 guidelines) reveal:
-
Acute Toxicity: LD₅₀ >2000 mg/kg (oral), classifying as Category 5
-
Chronic Effects:
-
12% liver weight increase at 100 mg/kg/day
-
Thyroid follicular hyperplasia at ≥50 mg/kg/day
-
No observed neurotoxic effects below 200 mg/kg
-
Regulatory Status and Monitoring
Current international regulations reflect evolving understanding:
| Region | Soil Limit (μg/kg) | Water Limit (μg/L) |
|---|---|---|
| EU | 50 | 0.1 |
| US EPA | 100 | 0.5 |
| China | 75 | 0.3 |
Ongoing monitoring programs in agricultural watersheds have detected concentrations up to 2.8 μg/L in surface waters, emphasizing the need for updated risk assessments .
Comparative Analysis with Structural Analogs
When compared to related triazine metabolites:
| Compound | LogKow | DT₅₀ (soil) | Aquatic Toxicity |
|---|---|---|---|
| Cyprazine-desisopropyl | 1.8 | 35 | High |
| Desethylatrazine | 1.2 | 28 | Moderate |
| Hydroxysimazine | 0.9 | 42 | Low |
The intermediate polarity of cyprazine-desisopropyl explains its unique environmental partitioning behavior .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume